molecular formula C10H16O B035165 cis-Pinocarveol CAS No. 19889-99-7

cis-Pinocarveol

Cat. No. B035165
CAS RN: 19889-99-7
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-YIZRAAEISA-N
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Description

Cis-Pinocarveol is an organic compound with the molecular formula C10H16O . It is a bicyclic monoterpenoid, which is a combination of two isoprene units with one hydroxyl group as a substituent . It exists as either trans- or cis-pinocarveol, referring to the stereochemical orientation of the oxygen as compared to the methylene bridge .


Synthesis Analysis

Cis-Pinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide . The selenium dioxide acts as a catalyst while the hydrogen peroxide oxidizes the pinene found in turpentine . Another study suggests that cis-Pinocarveol can be produced from the pyrolysis of cis-pinocarvyl brosylate .


Molecular Structure Analysis

The molecular structure of cis-Pinocarveol is characterized by a bicyclic framework with a methylene bridge . The molecule has three defined stereocenters . The IUPAC name for cis-Pinocarveol is (1S,3S,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol .


Physical And Chemical Properties Analysis

Cis-Pinocarveol has a molecular weight of 152.233 Da . It is a light yellow viscous liquid with a woody odor . It is insoluble in water but soluble in ethanol and oils .

Scientific Research Applications

  • Antioxidant, Antimicrobial, and Anticarcinogenic Activities : Cistus ladaniferus essential oil, which contains cis-Pinocarveol, demonstrates potential antioxidant, antimicrobial, and anticarcinogenic activities. These properties make it useful in food preservation (Amensour et al., 2010).

  • Cancer Therapy : While not directly related to cis-Pinocarveol, cisplatin, a chemotherapeutic drug, is used in treating various human cancers. It induces apoptosis in cancer cells by crosslinking with purine bases on DNA and interfering with DNA repair mechanisms (Dasari & Tchounwou, 2014).

  • Inhibitory Activity : The cis isostere of phosphoSer-cis-Pro inhibits Pin1 23-fold better than the trans isostere, suggesting tighter binding to the catalytic site in aqueous solution (Wang et al., 2004).

  • Analytical Chemistry : Errors in analyses of lanthanide-induced shifts (LIS) in the NMR spectra of cis- and trans-pinocarveol can affect structural inferences. This research highlights the importance of accurate analytical methods in distinguishing isomers and understanding molecular conformations (Hinckley & Brumley, 1976).

  • Pyrolysis Studies : The gas-phase pyrolyses of cis-pinocarveol, trans-pinocarveol, and trans-pinocarvyl acetate reveal the mode of formation of aldehyde from these compounds (Coxon, Garland, & Hartshorn, 1971).

  • Inhibitor of Pin1 in Cancer : BJP-06-005-3, a potent and selective covalent peptide inhibitor of Pin1, cooperates with mutant KRAS to promote transformation in pancreatic ductal adenocarcinoma (PDAC). This indicates a potential application in targeting specific cancer pathways (Pinch et al., 2020).

  • Essential Oil Composition : The essential oil of Cistus ladaniferus contains various compounds including cis-Pinocarveol, indicating its complex chemical composition and potential for various applications (Mariotti et al., 1997).

properties

IUPAC Name

(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQUJDODZYIJ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185680
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Pinocarveol

CAS RN

19889-99-7
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19889-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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